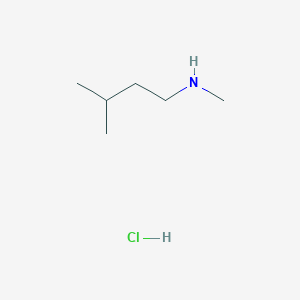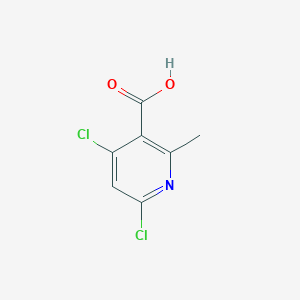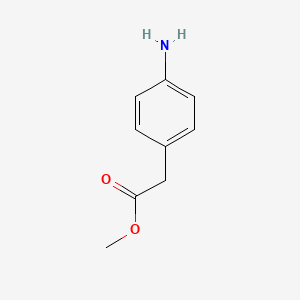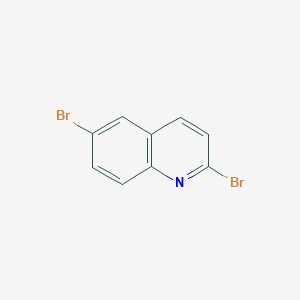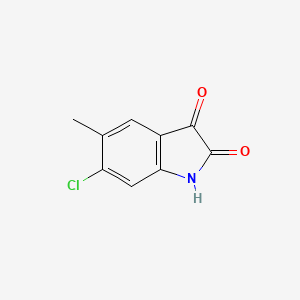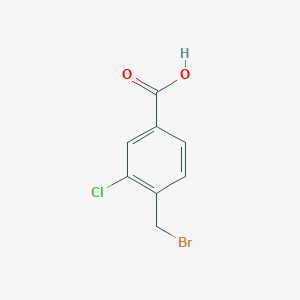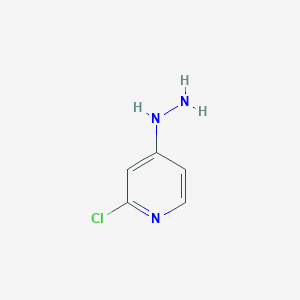
2-Chloro-4-hydrazinopyridine
Vue d'ensemble
Description
“2-Chloro-4-hydrazinopyridine” is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 . This compound is typically stored in an inert atmosphere and under -20°C .
Synthesis Analysis
The synthesis process of 2-hydrazinopyridine derivatives, which could be similar to the synthesis of 2-Chloro-4-hydrazinopyridine, involves mixing pyridine halide A, hydrazine hydrate, and a solvent I for reaction . After the reaction is finished, post-treatment is carried out to obtain the reaction product .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-hydrazinopyridine is 1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) .
Chemical Reactions Analysis
The reaction of 4-aryl-2-chloro-3,5-dicyano-6-methoxypyridines with hydrazine hydrate takes place under mild conditions and leads to the respective 4-aryl-3,5-dicyano-2-hydrazino-6-methoxypyridines .
Physical And Chemical Properties Analysis
2-Chloro-4-hydrazinopyridine is a solid substance . It has a molecular weight of 143.58 .
Applications De Recherche Scientifique
Coordination Chemistry and Ligand Formation
2-Chloro-4-hydrazinopyridine is a versatile compound in coordination chemistry. Constable and Holmes (1987) demonstrated that the condensation of 2,6-diacetylpyridine with 6-chloro-2-hydrazinopyridine forms a novel pentadentate ligand. This ligand shows a planar structure and can complex with a wide range of metal ions, adopting various geometries, including pentagonal bipyramidal complexes (Constable & Holmes, 1987).
Synthesis of Novel Compounds
The synthesis of new compounds from 2-Chloro-4-hydrazinopyridine is a significant area of research. Zhang Zhong-tao (2011) synthesized 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, starting from 2,3-dichloropyridine and hydrazine, demonstrating the utility of 2-Chloro-4-hydrazinopyridine in novel synthesis processes (Zhang, 2011).
Spectrophotometric and Electrochemical Studies
Ghoneim et al. (2006) conducted electrochemical studies on hydrazones derived from 6-chloro-2-hydrazinopyridine. They explored their reduction behaviors and interaction with transition metal ions, providing insights into the electrochemical properties of these compounds (Ghoneim et al., 2006).
Research in Heterocyclic Chemistry
2-Chloro-4-hydrazinopyridine is also important in heterocyclic chemistry. Bomika et al. (1976) discussed the substitution reactions of 2-chloro-3-cyanopyridines, including their reactions with hydrazine to produce hydrazinopyridines, highlighting the compound's role in synthesizing various heterocyclic structures (Bomika et al., 1976).
Complex Synthesis and Characterization
Research extends to synthesizing and characterizing complexes involving 2-Chloro-4-hydrazinopyridine. Meszaros et al. (2011) discussed synthesizing analogs of HYNIC, including 2-Chloro-6-hydrazinonicotinic acid, for chelating technetium, showcasing its potential in developing bifunctional chelators (Meszaros et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFQPRVUXPTFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610817 | |
| Record name | 2-Chloro-4-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydrazinopyridine | |
CAS RN |
700811-29-6 | |
| Record name | 2-Chloro-4-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

